molecular formula C13H10N2 B114947 6-pyridin-3-yl-1H-indole CAS No. 147621-19-0

6-pyridin-3-yl-1H-indole

Cat. No. B114947
M. Wt: 194.23 g/mol
InChI Key: FUNQPHBGDXAVGZ-UHFFFAOYSA-N
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Description

“6-pyridin-3-yl-1H-indole” is a compound that contains an indole nucleus. Indole is a heterocyclic compound, also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . The indole nucleus is found in many important synthetic drug molecules and has various biological applications .


Synthesis Analysis

Indole derivatives are synthesized through various methods. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives were prepared and reported as antiviral agents . Another method involves the Claisen condensation of 3-acetylindole with diethyl oxalate under basic conditions .


Molecular Structure Analysis

The molecular structure of indole derivatives, including “6-pyridin-3-yl-1H-indole”, is characterized by a benzopyrrole structure. This structure contains a benzene ring fused to a pyrrole ring .


Chemical Reactions Analysis

Indole derivatives undergo various chemical reactions. Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . Various scaffolds of indole are synthesized for screening different pharmacological activities .

Scientific Research Applications

Optoelectronic and Charge Transfer Properties

Research on derivatives of 6-pyridin-3-yl-1H-indole, such as 3-(1H-indol-3-yl)-1-phenylimidazo[1,5-a]pyridine, highlights their potential in optoelectronic and charge transfer applications. These compounds exhibit various optoelectronic properties at both molecular and solid-state bulk levels, making them suitable for use in multifunctional organic semiconductor devices (Irfan et al., 2019).

Estrogen Receptor Binding and Photophysical Properties

2-Pyridin-2-yl-1H-indole derivatives have shown significant estrogen receptor binding affinities and display long-wavelength fluorescent emission. Their sensitivity to solvent polarity and pH makes them relevant in biological and chemical sensing applications (Kasiotis & Haroutounian, 2006).

Biological Activities

Various pyridine derivatives, including those related to 6-pyridin-3-yl-1H-indole, are noted for their broad range of biological activities. These activities include antimicrobial, anti-inflammatory, and potential applications in cancer therapy and as HIV protease inhibitors (Gürdere et al., 2015).

Crystal Structure Analysis

Studies on compounds like 5-(5-chloro-2-hydroxybenzoyl)-2-(2-methyl-1H-indol-3-yl)nicotinonitrile provide insights into the crystal structures of 6-pyridin-3-yl-1H-indole derivatives. Understanding these structures aids in the design of materials for pharmaceutical and material science applications (Vimala et al., 2015).

Antioxidant Activity

1H-3-Indolyl derivatives, including those related to 6-pyridin-3-yl-1H-indole, have been studied for their potential as antioxidants. These compounds have shown promising activities in inhibiting oxidative stress, which is crucial in various health-related applications (Aziz et al., 2021).

Synthesis of Functional Derivatives

Research has also focused on the synthesis of functional derivatives of 3-(pyridine-4-yl)-1H-indole and 4-(1H-indol-3-yl)-thieno[2,3-b]pyridine. These derivatives are essential for developing new chemical entities with varied applications (Dotsenko et al., 2018).

Applications in Organic Light-Emitting Diodes

Derivatives like 9-(6-(9H-carbazol-9-yl)pyridin-3-yl)-6-(9H-carbazol-9-yl)-9H-pyrido[2,3-b]indole have been used in blue phosphorescent organic light-emitting diodes, indicating their significance in advanced electronic and display technologies (Cho et al., 2014).

Multicomponent Synthesis

The one-pot multicomponent synthesis of indole-containing pyridine derivatives has been explored, demonstrating the chemical versatility and ease of synthesis of these compounds for various applications (Zhao et al., 2009).

Future Directions

Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing a variety of indole derivatives due to their diverse biological activities and clinical applications .

properties

IUPAC Name

6-pyridin-3-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-12(9-14-6-1)11-4-3-10-5-7-15-13(10)8-11/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNQPHBGDXAVGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC3=C(C=C2)C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50439947
Record name 6-pyridin-3-yl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-pyridin-3-yl-1H-indole

CAS RN

147621-19-0
Record name 6-pyridin-3-yl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The desired compound was prepared according to the method of Example 25, step 1, except substituting 6-indolylboronic acid, prepared as in step 1 for 4-methoxyphenylboronic acid, and 3-bromopyridine for 1-tert-butoxycarbonyl-6-bromoindole.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
AV Ivachtchenko, PM Yamanushkin, OD Mitkin… - Pharmaceutical …, 2015 - Springer
… 17a – h) were prepared (Scheme 4) by alkylation of the corresponding 5-hydroxy derivatives 4 and 7, while 5-hydroxy-2-dimethylaminomethyl-1-methyl-6-pyridin-3-yl-1H-indole (…
Number of citations: 7 link.springer.com
AV Ivashchenko, PM Yamanushkin, OD Mit'kin… - Pharmaceutical …, 2014 - Springer
… The most active of the compounds tested was 1,4-bis-dimethylaminomethyl-6-pyridin-3-yl-1H-indole 2e (EC 50 = 2 μM), which in the study conditions was four times as active as arbidol (…
Number of citations: 3 link.springer.com
AV Ivashchenko, PM Iamanushkin… - Eksperimental'naia i …, 2014 - europepmc.org
In the framework of preclinical testing of AV0038, ethyl 2-(dimethylaminomethyl)-5-hydroxy-1-methyl-6-(pyridin-3-yl)-1H-indole-3-carboxylate, which showed high efficiency in the …
Number of citations: 2 europepmc.org
S Hou, X Yang, Y Tong, Y Yang, Q Chen, B Wan… - European journal of …, 2021 - Elsevier
Apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase (MAPK) family, is implicated in many human diseases. Here, we describe the structural …
Number of citations: 18 www.sciencedirect.com
S Nie, J Zhao, X Wu, Y Yao, F Wu, YL Lin, X Li… - European Journal of …, 2021 - Elsevier
Zika virus belongs to the Flavivirus family of RNA viruses, which include other important human pathogens such as dengue and West Nile virus. There are no approved antiviral drugs …
Number of citations: 13 www.sciencedirect.com
CI Wendell, MJ Boyd - Tetrahedron Letters, 2015 - Elsevier
Photochemistry under continuous flow conditions has many potential benefits for photochemical reactions that are problematic in batch. The 2-nitrobenzyl moiety is a photolabile …
Number of citations: 14 www.sciencedirect.com
АВ Иващенко, ПМ Яманушкин, ОД Митькин… - Экспериментальная и …, 2014 - ekf.folium.ru
В рамках доклинических испытаний AV0038-этилового эфира 2-(диметиламинометил)-1-метил-6-(пиридин-3-ил)-1 H-индол-3-карбоновой кислоты дигидрохлорида, …
Number of citations: 3 www.ekf.folium.ru

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